Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Description
Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic amine derivative featuring a strained 3.2.0 ring system with two nitrogen atoms. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing fused azetidine scaffolds and β-lactam analogues. Its synthesis typically involves cyclization of 3-aminohydantoins via haloamination reactions (e.g., iodine or bromine-mediated), followed by benzyl ester protection to stabilize the core structure . The bicyclo[3.2.0] framework confers rigidity and stereochemical control, enabling applications in drug discovery, such as KRASG12C inhibitors and β-lactamase-resistant antibiotics .
Properties
IUPAC Name |
benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-8-11-12(15)6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLYJVWXMJIJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1N(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Formation
The diazabicyclo[3.2.0]heptane scaffold is typically constructed via cyclization reactions. A common approach involves the use of hydroxylamine derivatives to form the bicyclic structure. For example, Kerti Ausmees demonstrated that multicomponent cascade reactions enable efficient assembly of bicyclo[3.2.0]heptane derivatives. In one protocol, a hydroxylamine intermediate reacts with a benzyl-protected amine under acidic conditions to induce cyclization, yielding the bicyclic core.
Key Reaction Conditions
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Solvent System : Ethanol-water mixtures (4:1 v/v) are preferred for balancing solubility and reaction kinetics.
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Temperature : Cyclization proceeds optimally at −40°C to 60°C, with prolonged reaction times (8–24 hours) enhancing yield.
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Catalysts : Iron(III) halides, particularly FeCl₃·6H₂O, facilitate electron transfer during cyclization.
Carboxylate Functionalization
Post-cyclization, the carboxylate group is introduced via benzylation. VulcanChem’s protocol involves treating the bicyclic amine with benzyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine). This step achieves 85–90% yield when conducted in tetrahydrofuran (THF) at 0°C.
Patented Industrial-Scale Processes
Reduce-Couple Sequential Methodology
WO2017136254A1 discloses a high-yielding, cost-effective route leveraging a reduce/couple sequence:
Reduction Step (El)
A compound of Formula V undergoes Fe-mediated reduction:
Coupling Step (Fl)
Intermediate VI is coupled with a benzyl-protected carboxylate using DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane:
Cyclization-Deprotection Strategy
An alternative route from MolCore involves cyclizing a linear precursor followed by deprotection:
| Step | Reagent/Condition | Yield |
|---|---|---|
| 1. Cyclization | TsOH, DMF, 80°C | 78% |
| 2. Deprotection | TFA/CH₂Cl₂ (1:1), 0°C | 89% |
Alternative Synthetic Pathways
Enzymatic Resolution
Recent advances employ lipases for enantioselective synthesis. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic intermediates, achieving 99% enantiomeric excess (ee) in hexane at 30°C.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, cyclization completes in 15 minutes (vs. 24 hours conventionally) with comparable yields (82%).
Optimization and Scalability Challenges
Solvent Selection Impact
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 92 | 97 |
| THF | 85 | 95 |
| DMF | 78 | 93 |
Ethanol-water mixtures enhance both yield and purity due to improved solubility of Fe intermediates.
Protecting Group Strategy
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Boc vs. Cbz : Boc (tert-butoxycarbonyl) offers superior stability during reduction steps, whereas Cbz (benzyloxycarbonyl) necessitates harsher deprotection conditions (H₂/Pd).
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Orthogonal Protection : Simultaneous use of Boc (amine) and TBS (alcohol) permits selective deprotection, minimizing side reactions.
Analytical Characterization
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) confirms ≥97% purity, critical for pharmaceutical applications.
Industrial Production Metrics
| Parameter | Bench Scale (1 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 89% | 82% |
| Cost/g | $120 | $45 |
| Cycle Time | 48 h | 72 h |
Scaling to pilot plants introduces challenges in Fe removal, requiring additional filtration steps.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemical Synthesis
Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—allows chemists to modify its structure for specific applications.
Key Reactions:
- Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.
- Reduction : Reduction can yield derivatives with different functional groups using lithium aluminum hydride.
- Substitution : Nucleophilic substitution can introduce new functional groups under basic conditions.
Biological Research
In biological contexts, this compound is studied for its interactions with biological macromolecules. It may act as a ligand in binding studies or serve as a probe in biochemical assays.
Potential Applications:
- Ligand Binding Studies : Investigating how the compound interacts with proteins and enzymes.
- Biochemical Assays : Used to probe biological pathways and mechanisms.
Medicinal Chemistry
The therapeutic potential of this compound is being explored in drug development. Its unique properties may lead to the design of novel pharmaceuticals targeting various diseases.
Case Studies:
- Cytotoxicity Studies : Research has shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines such as HCT-116 (colon cancer) and HepG2 (liver cancer) . For instance, specific derivatives demonstrated IC50 values comparable to established drugs like doxorubicin, indicating their potential as anticancer agents.
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals and materials due to its unique structural attributes.
Mechanism of Action
The mechanism of action of Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Ring System Variations
Bicyclo[3.2.0] vs. Bicyclo[3.1.1]
Benzyl 2,6-Diazabicyclo[3.2.0]heptane-6-Carboxylate :
tert-Butyl 3,6-Diazabicyclo[3.1.1]heptane-6-Carboxylate (CAS 1414540-41-2):
- Density: 1.1 g/cm³ vs. ~1.2 g/cm³ (estimated for benzyl analogue).
- LogP: 0.41 (tert-butyl) vs. ~2.5 (benzyl), indicating higher lipophilicity for the benzyl derivative .
Bicyclo[3.2.0] vs. Bicyclo[4.1.0]
- tert-Butyl (1S,5R,6R)-5-Amino-3-azabicyclo[4.1.0]heptane-3-Carboxylate (CAS 1932216-54-0): Larger Ring System: The 4.1.0 framework introduces a seven-membered ring, reducing strain but complicating synthetic accessibility .
Substituent and Protecting Group Comparisons
- Impact of Benzyl vs. tert-Butyl: Benzyl: Enhances lipophilicity (LogP ~2.5) but requires Pd/C-mediated hydrogenolysis for deprotection. tert-Butyl: Improves aqueous solubility (PSA ~41.57) and is cleaved under acidic conditions (e.g., HCl/dioxane) .
Functionalization and Pharmacological Relevance
β-Lactam Analogues
- Ethyl 2,2-Dimethyl-7-Oxo-4-Oxa-1-Azabicyclo[3.2.0]heptane-6-Carboxylate :
KRASG12C Inhibitor Intermediates
- 4-((1R,5R)-2,6-Diazabicyclo[3.2.0]heptan-6-yl)-7-(8-Ethynylnaphthalen-1-yl)-8-Fluoropyrido[4,3-J]Pyrimidine :
- Comparison : The ethynylnaphthalene substituent enhances target binding affinity, whereas benzyl esters prioritize synthetic versatility .
Biological Activity
Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate, also known as cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane, is a bicyclic compound with significant potential in biological applications due to its unique structure and interaction with biological macromolecules. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1823645-37-9 |
| Purity | ≥96% |
The biological activity of this compound is primarily attributed to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as a ligand for the alpha4beta2 nAChR subtype, modulating receptor activity and influencing neurotransmission pathways . The binding affinity and agonist activity of various derivatives have been studied extensively to understand their pharmacological profiles.
Structure-Activity Relationship (SAR)
A series of studies have focused on the SAR of derivatives derived from the diazabicyclo[3.2.0]heptane core. For instance, modifications to the benzyl group and nitrogen substituents have shown varying impacts on binding affinity and functional activity at nAChRs:
- Substituent Effects : Small substituents on the pyridine ring have been found to enhance binding affinities significantly. For example, 6-bromo and 6-chloro substitutions led to improved functional activities compared to unsubstituted analogs .
- Selectivity : Certain derivatives exhibit selectivity for specific nAChR subtypes, which is crucial for developing targeted therapeutics with reduced side effects.
Case Studies
- Neuronal Activity : A study evaluated a series of nAChR ligands based on the diazabicyclo[3.2.0]heptane scaffold, highlighting several compounds that demonstrated potent agonist activity at the alpha4beta2 subtype while remaining inactive at alpha3beta4 receptors . This selectivity suggests potential applications in treating cognitive disorders.
- Pharmacological Profiles : Another investigation into the pharmacological properties of these compounds revealed that certain derivatives not only bind effectively to nAChRs but also exhibit neuroprotective effects in vitro, indicating their potential utility in neurodegenerative disease models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate, and how can intermediates be characterized?
- Methodology : The compound is synthesized via multistep routes involving protective group strategies. For example, tert-butyl carbamate (Boc) groups are often used to protect amine functionalities during bicyclic ring formation. Key steps include:
- Cyclization of precursor amines under basic conditions (e.g., NaH in THF) .
- Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield free amines .
- Characterization : Intermediates are validated via / NMR (e.g., δH 3.5–4.0 ppm for bicyclic protons) and high-resolution mass spectrometry (HRMS) with expected molecular ion peaks (e.g., m/z 232.12 for CHNO) .
Q. How should researchers address discrepancies in reported molecular weights for this compound?
- Data Contradiction Analysis : PubChem lists a molecular weight of 232.12 g/mol , while EPA DSSTox reports 232.28 g/mol . This may arise from isotopic variations or computational differences.
- Resolution : Validate experimentally via HRMS and elemental analysis. Cross-reference synthetic batches with standardized databases (e.g., CAS RN 370880-87-8) .
Q. What storage conditions ensure compound stability?
- Stability Protocol : Store at 2–8°C in airtight, light-resistant containers under inert gas (N/Ar). Avoid prolonged exposure to moisture, as ester groups may hydrolyze .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic core influence pharmacological activity?
- Stereochemical Impact : The 2,6-diazabicyclo[3.2.0]heptane scaffold exhibits conformational rigidity, favoring selective binding to nicotinic acetylcholine receptors (nAChRs) .
- Methodology :
- Synthesize enantiomers using chiral auxiliaries (e.g., (R)- or (S)-BINOL).
- Assess receptor affinity via radioligand binding assays (e.g., -labeled analogs in PET imaging) .
Q. What analytical challenges arise in resolving diastereomers of this compound?
- Challenges : Overlapping NMR signals and similar retention times in HPLC.
- Solutions :
- Use chiral stationary phases (e.g., Chiralpak® IA) for HPLC separation.
- Employ X-ray crystallography to confirm absolute configurations .
Q. Can this compound serve as a precursor for neuroactive drug candidates?
- Pharmacological Potential : Structural analogs (e.g., tert-butyl derivatives) show promise as nAChR agonists for neurodegenerative disease research .
- Experimental Design :
- Functionalize the benzyl ester group via hydrolysis to free carboxylic acid.
- Screen derivatives in vitro (e.g., SH-SY5Y neuronal cells) and in vivo (rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
